9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is functionalized with hydroxyimino and sulfonamide groups. The presence of 1-phenylethyl groups further adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available fluorene derivatives. The key steps include:
Nitration: Introduction of nitro groups to the fluorene ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonamide groups.
Hydroxyimino Formation: Conversion of amino groups to hydroxyimino groups.
Alkylation: Introduction of 1-phenylethyl groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like chlorosulfonic acid for sulfonation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group.
Reduction: The hydroxyimino group can be reduced to an amino group.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while reduction would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamides.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)maleimide: Similar in structure but lacks the fluorene backbone.
1-Phenylethylamine: Contains the 1-phenylethyl group but lacks the hydroxyimino and sulfonamide groups.
Fluorene derivatives: Share the fluorene backbone but differ in functional groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(1-phenylethyl)fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S2/c1-19(21-9-5-3-6-10-21)31-38(34,35)23-13-15-25-26-16-14-24(18-28(26)29(30-33)27(25)17-23)39(36,37)32-20(2)22-11-7-4-8-12-22/h3-20,31-33H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIZEIUKNQTLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303059-47-4 |
Source
|
Record name | 9-(HYDROXYIMINO)-N(2),N(7)-BIS(1-PHENYLETHYL)-9H-FLUORENE-2,7-DISULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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